2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3OS/c1-13-3-4-14(2)18(11-13)22-19(25)12-26-20-10-9-17(23-24-20)15-5-7-16(21)8-6-15/h3-11H,12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQZOHYRAOEXLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The molecular formula of the compound is with a molecular weight of 428.3 g/mol. The structure includes a pyridazine ring, a thioether linkage, and an acetamide moiety, contributing to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H18BrN3OS |
| Molecular Weight | 428.3 g/mol |
| CAS Number | 872694-84-3 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromophenyl group can engage with hydrophobic pockets in proteins, while the thioacetamide moiety can form hydrogen bonds with amino acid residues. These interactions may modulate the activity of enzymes or receptors, leading to various biological effects.
Anticancer Activity
Recent studies indicate that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, compounds similar to This compound have shown promising results against various cancer cell lines.
- Case Study: A derivative demonstrated an IC50 value of 15 µM in inhibiting the growth of human cancer cells (HT-29), indicating substantial cytotoxic effects .
Antimicrobial Effects
The compound's structural features suggest potential antimicrobial activity. Research has indicated that thiazole and pyridazine derivatives can exhibit antibacterial properties.
- Research Findings: A related thiazole compound displayed an MIC value of 32 µg/mL against Staphylococcus aureus, showcasing the potential for antimicrobial applications .
Comparative Analysis
A comparative analysis of similar compounds reveals how variations in functional groups influence biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Pyridazine core with bromophenyl and thioacetamide | Anticancer |
| 4-Bromophenyl Thiazole Derivative | Contains thiazole instead of pyridazine | Antimicrobial |
| N-(4-Bromophenyl)-2-thioacetamide | Lacks chloro and methoxy groups | Anticancer |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional similarities to other acetamide-based derivatives highlight key differences in substituents, core heterocycles, and biological activities. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of 2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide and Analogs
Key Structural Differences and Implications
Core Heterocycle: The target compound’s pyridazin core differs from the triazinoindole (e.g., compounds 26, 27 ) or pyrimidinone (e.g., ) cores in analogs. Pyridazin derivatives are associated with FPR2 agonism , whereas triazinoindoles are often explored for kinase inhibition or anticancer activity . The pyridazin-3(2H)-one variant in shows that oxygenation at the 3-position enhances FPR2 specificity, suggesting the target compound’s non-oxygenated pyridazin may have distinct binding dynamics .
Substituent Effects: The 4-bromophenyl group at the pyridazin 6-position is shared with compound 26 and FPR2 agonists in . Bromine’s electron-withdrawing nature likely enhances receptor affinity and metabolic stability.
However, the absence of a 6-oxo group or methoxybenzyl substituent may reduce potency . Compounds with triazinoindole cores (e.g., 26, 27 ) prioritize synthetic accessibility (95% purity) over explicit bioactivity, limiting direct functional comparisons.
Q & A
Basic Research Question
- NMR Spectroscopy : H NMR (DMSO-) can confirm the presence of key protons, such as the acetamide NH ( ppm), aromatic protons from the 4-bromophenyl group ( ppm), and methyl groups ( ppm) .
- Elemental Analysis : Percent composition (C, H, N) should match calculated values (e.g., C: 61.75%; H: 4.44%; N: 10.29%) to verify purity .
- Mass Spectrometry : High-resolution MS (exact mass ≈ 446.30 [M]) confirms molecular weight .
What computational tools are suitable for studying target interactions of this compound?
Advanced Research Question
AutoDock4 with flexible receptor sidechains is recommended for docking studies. For example, docking into formyl peptide receptor 2 (FPR2) can be optimized by allowing flexibility in key binding residues (e.g., tyrosine or lysine). Cross-docking validation using HIV protease flexible residues as a reference improves reliability . Molecular dynamics simulations can further assess binding stability.
What biological assays are used to evaluate its pharmacological activity?
Advanced Research Question
- Calcium Mobilization Assays : Measure intracellular calcium flux in human neutrophils to assess FPR2 agonism .
- Chemotaxis Assays : Evaluate neutrophil migration toward chemoattractants to confirm functional activity .
- Enzyme Inhibition : For α-glucosidase inhibition, use a spectrophotometric assay with p-nitrophenyl-α-D-glucopyranoside as a substrate, monitoring absorbance at 405 nm .
How can researchers resolve discrepancies in biological activity data?
Advanced Research Question
- Purity Validation : Recheck via HPLC (≥95% purity) and elemental analysis to rule out impurities .
- Structural Confirmation : X-ray crystallography (e.g., analyzing dihedral angles between aromatic rings) ensures correct conformation .
- Assay Optimization : Test multiple concentrations and include positive controls (e.g., FPR2 agonists like WKYMVm peptide) to validate assay conditions .
What strategies optimize reaction yields during synthesis?
Basic Research Question
- Stoichiometry : Use a 1:1 molar ratio of pyridazine-thiol acetic acid to 2,5-dimethylaniline .
- Coupling Agents : EDC/HOBt systems enhance amide bond formation efficiency .
- Solvent Choice : Dichloromethane or DMF improves solubility of aromatic intermediates .
How can structure-activity relationship (SAR) studies be designed for analogs?
Advanced Research Question
- Core Modifications : Replace the pyridazine ring with triazolo[1,5-a]pyrimidine or adjust the thioether linkage to sulfonyl .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., nitro) on the 4-bromophenyl ring to assess FPR2 selectivity .
- Synthetic Routes : Use parallel synthesis for libraries of analogs via EDC coupling .
What structural features are critical for receptor binding?
Advanced Research Question
- 4-Bromophenyl Group : Essential for FPR2 agonism, as removal reduces calcium mobilization activity by >80% .
- Thioether Linkage : Enhances conformational flexibility, improving binding to hydrophobic pockets .
- 2,5-Dimethylphenyl Group : Steric effects from methyl groups may influence metabolic stability .
How is metabolic stability evaluated for this compound?
Advanced Research Question
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS over 60 minutes .
- Metabolite Identification : Use exact mass spectrometry (e.g., 340.078 m/z) to detect hydroxylated or demethylated derivatives .
What crystallographic data support its conformational analysis?
Advanced Research Question
Single-crystal X-ray diffraction reveals a dihedral angle of 54.6° between the pyridazine and 4-bromophenyl rings, stabilizing an S(6) intramolecular hydrogen bond. Weak N–H···N and C–H···O interactions form 2D networks, critical for solid-state packing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
